![molecular formula C24H35N3O2 B4196491 N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea](/img/structure/B4196491.png)
N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea, also known as A-867744, is a novel and potent inhibitor of the TRPA1 ion channel. This ion channel is involved in the perception of pain, itch, and inflammation, making it an attractive target for the development of analgesic and anti-inflammatory drugs.
Wirkmechanismus
The TRPA1 ion channel is a member of the transient receptor potential (TRP) family of ion channels and is involved in the perception of pain, itch, and inflammation. N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea works by blocking the TRPA1 ion channel, which reduces the perception of pain, itch, and inflammation (McGaraughty, et al., 2010).
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain and inflammation in various animal models. In a neuropathic pain model, this compound reduced mechanical allodynia and thermal hyperalgesia (Petrus, et al., 2007). In an inflammatory pain model, this compound reduced mechanical hypersensitivity and edema (McGaraughty, et al., 2010). In an osteoarthritis pain model, this compound reduced mechanical allodynia and joint damage (Kym, et al., 2011). This compound has also been shown to be effective in reducing itch in a mouse model of atopic dermatitis (Kido-Nakahara, et al., 2014).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea is its potency and selectivity for the TRPA1 ion channel. This makes it a useful tool for studying the role of the TRPA1 ion channel in pain, itch, and inflammation. However, one limitation of this compound is its relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of the TRPA1 ion channel (McGaraughty, et al., 2010).
Zukünftige Richtungen
For the study of N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea include the development of more potent and selective TRPA1 inhibitors, the study of the role of the TRPA1 ion channel in other physiological processes, and the development of this compound as a clinical drug.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea has been extensively studied in preclinical models for its potential use as an analgesic and anti-inflammatory drug. Studies have shown that this compound can effectively block the TRPA1 ion channel, which is involved in the perception of pain, itch, and inflammation (McGaraughty, et al., 2010). This compound has also been shown to be effective in reducing pain and inflammation in various animal models, including models of neuropathic pain, inflammatory pain, and osteoarthritis pain (Kym, et al., 2011; McGaraughty, et al., 2010; Petrus, et al., 2007).
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[(3-phenyl-1-adamantyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c28-22(25-6-7-27-8-10-29-11-9-27)26-18-23-13-19-12-20(14-23)16-24(15-19,17-23)21-4-2-1-3-5-21/h1-5,19-20H,6-18H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLGUGLTTOUUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NCC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[allyl(methylsulfonyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4196408.png)
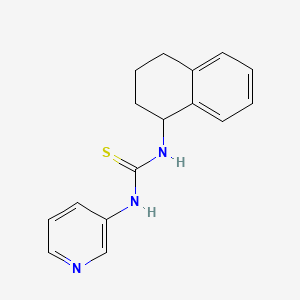
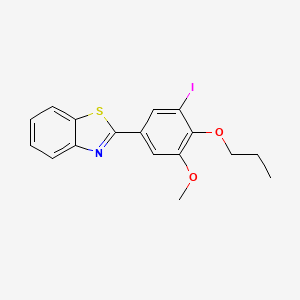
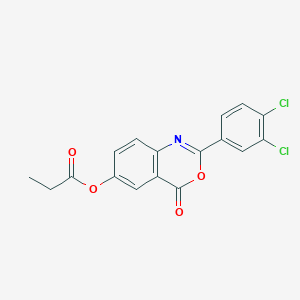
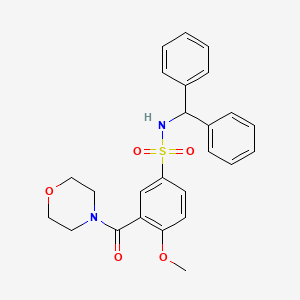
![2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-4-methylcyclohexanone](/img/structure/B4196430.png)
![4-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4196446.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4196453.png)
![3-nitro-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide](/img/structure/B4196466.png)
![1-(1-adamantylacetyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4196474.png)
![3-ethoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4196475.png)
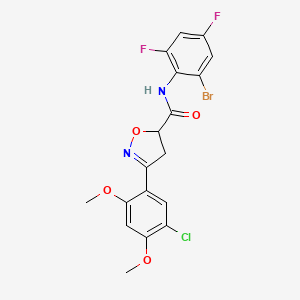
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4196487.png)
![N~1~-(3-isopropoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B4196502.png)